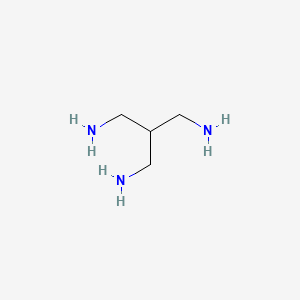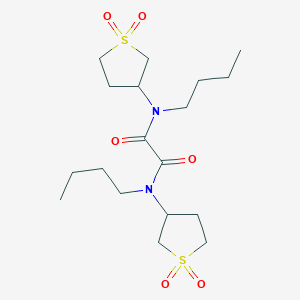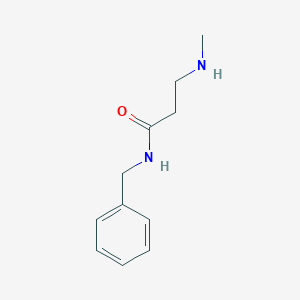
1,3-Propanediamine, 2-(aminomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediamina, 2-(aminometil)-: es un compuesto químico con la fórmula molecular C4H13N3. También se conoce por su nombre IUPAC, 2-(aminometil)-1,3-propanediamina . Este compuesto es una diamina, lo que significa que contiene dos grupos amino, lo que lo hace altamente reactivo y útil en varios procesos químicos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: 1,3-Propanediamina, 2-(aminometil)- puede sintetizarse mediante varios métodos. Un método común involucra la reacción de acrilonitrilo con amoníaco, seguida de la hidrogenación del aminopropionitrilo resultante . Este proceso generalmente requiere un catalizador como níquel de Raney y se lleva a cabo bajo condiciones de alta presión y temperatura.
Métodos de producción industrial: En entornos industriales, la producción de 1,3-Propanediamina, 2-(aminometil)- a menudo implica el uso de reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El proceso también puede incluir pasos de purificación como destilación o cristalización para eliminar impurezas y obtener el producto deseado .
Análisis De Reacciones Químicas
Tipos de reacciones: 1,3-Propanediamina, 2-(aminometil)- experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar amidas o nitrilos correspondientes.
Reducción: Puede reducirse para formar aminas primarias.
Sustitución: Los grupos amino pueden participar en reacciones de sustitución nucleófila, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: A menudo se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Los compuestos halogenados y los agentes alquilantes se utilizan comúnmente en reacciones de sustitución.
Principales productos formados:
Oxidación: Amidas, nitrilos.
Reducción: Aminas primarias.
Sustitución: Varias aminas sustituidas y derivados.
Aplicaciones Científicas De Investigación
1,3-Propanediamina, 2-(aminometil)- tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas y polímeros.
Biología: Este compuesto se utiliza en la preparación de moléculas biológicamente activas y como reactivo en ensayos bioquímicos.
Medicina: Participa en la síntesis de intermedios farmacéuticos e ingredientes farmacéuticos activos (API).
Industria: Se utiliza en la producción de revestimientos, adhesivos y resinas
Mecanismo De Acción
El mecanismo de acción de 1,3-Propanediamina, 2-(aminometil)- involucra su capacidad para formar enlaces de hidrógeno e interactuar con varios objetivos moleculares. Los grupos amino en el compuesto pueden actuar como nucleófilos, participando en reacciones con centros electrófilos en otras moléculas. Esta reactividad le permite modificar la estructura y función de las moléculas diana, lo que lleva a varios efectos químicos y biológicos .
Comparación Con Compuestos Similares
Compuestos similares:
1,3-Diaminopropano:
N-(2-Aminoetil)-1,3-propanediamina: Este compuesto tiene un grupo etilamina adicional, lo que lo hace más versátil en ciertas aplicaciones.
Singularidad: 1,3-Propanediamina, 2-(aminometil)- es único debido a la presencia del grupo aminometil, que mejora su reactividad y permite la formación de derivados más complejos. Esto lo hace particularmente valioso en la síntesis de productos químicos y materiales especializados .
Propiedades
Número CAS |
115310-97-9 |
|---|---|
Fórmula molecular |
C4H13N3 |
Peso molecular |
103.17 g/mol |
Nombre IUPAC |
2-(aminomethyl)propane-1,3-diamine |
InChI |
InChI=1S/C4H13N3/c5-1-4(2-6)3-7/h4H,1-3,5-7H2 |
Clave InChI |
XXZJETFEIRYFCD-UHFFFAOYSA-N |
SMILES canónico |
C(C(CN)CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide](/img/structure/B12119690.png)
![3-Methoxy-4-(3-methyl-[1,2,4]oxadiazol-5-ylmethoxy)-benzoic acid](/img/structure/B12119691.png)


![5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B12119703.png)


![butyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12119715.png)

![N-[1-(furan-2-yl)ethyl]-2-iodoaniline](/img/structure/B12119730.png)

![1h-Indol-6-amine,4-[(1-methylethyl)thio]-](/img/structure/B12119747.png)
![2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119753.png)

